3-O-Methyl 6-hydroxy-17beta-estradiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-O-Methyl 6-hydroxy-17beta-estradiol is a biochemical compound with the molecular formula C24H34O4 and a molecular weight of 386.52 . It is a derivative of estradiol, a naturally occurring estrogen hormone. This compound is primarily used in proteomics research and has various applications in scientific studies .
Preparation Methods
The synthesis of 3-O-Methyl 6-hydroxy-17beta-estradiol involves several steps. One common method includes the methylation of 6-hydroxy-17beta-estradiol using methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-O-Methyl 6-hydroxy-17beta-estradiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-O-Methyl 6-hydroxy-17beta-estradiol has several scientific research applications, including:
Chemistry: It is used as a reference material in analytical chemistry for the study of estrogenic compounds.
Biology: This compound is used in biological studies to investigate the effects of estrogenic hormones on cellular processes.
Medicine: It is utilized in medical research to understand the role of estrogens in various physiological and pathological conditions.
Mechanism of Action
The mechanism of action of 3-O-Methyl 6-hydroxy-17beta-estradiol involves its interaction with estrogen receptors in target tissuesThis interaction leads to the regulation of gene expression and subsequent physiological effects .
Comparison with Similar Compounds
3-O-Methyl 6-hydroxy-17beta-estradiol is similar to other estrogenic compounds such as:
17beta-estradiol: The primary naturally occurring estrogen in the body, with a similar structure but lacking the 3-O-methyl group.
Estriol: A weaker estrogen compared to estradiol, with additional hydroxyl groups at the 16-position.
The uniqueness of this compound lies in its specific methylation pattern, which can influence its binding affinity and activity at estrogen receptors.
Properties
Molecular Formula |
C24H34O4 |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
3-methoxy-13-methyl-17-(oxan-2-yloxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-6-ol |
InChI |
InChI=1S/C24H34O4/c1-24-11-10-17-16-7-6-15(26-2)13-19(16)21(25)14-18(17)20(24)8-9-22(24)28-23-5-3-4-12-27-23/h6-7,13,17-18,20-23,25H,3-5,8-12,14H2,1-2H3 |
InChI Key |
KBLHOUGMAXJFJU-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC3C(C1CCC2OC4CCCCO4)CC(C5=C3C=CC(=C5)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.